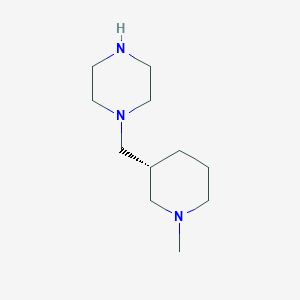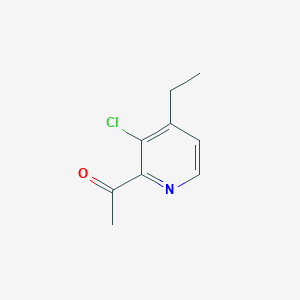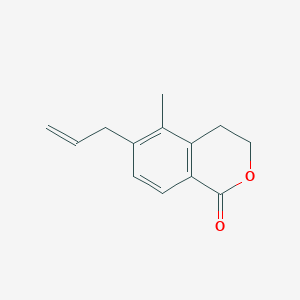
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one
概要
説明
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the class of isochromenes Isochromenes are known for their diverse biological activities and are often found in natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a phenolic compound and an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isochromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Isochromene Derivatives: Compounds such as 6-Methoxyflavanone and 7-Methoxy-2-phenyl-1-benzopyran-4-one share structural similarities with 5-Methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one.
Flavonoids: These compounds, which include flavones and flavonols, also share a similar core structure and exhibit diverse biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can lead to unique chemical and biological properties
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
5-methyl-6-prop-2-enyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-4-10-5-6-12-11(9(10)2)7-8-15-13(12)14/h3,5-6H,1,4,7-8H2,2H3 |
InChIキー |
SKLXGSBYGBFPAG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1CCOC2=O)CC=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
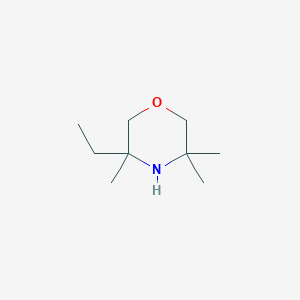
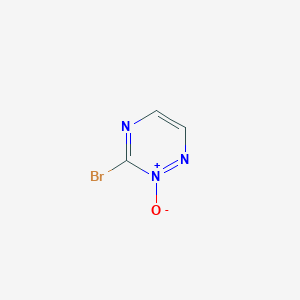
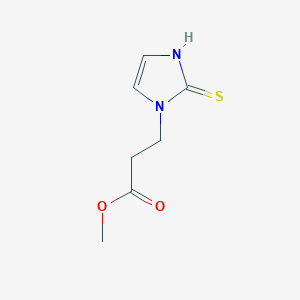
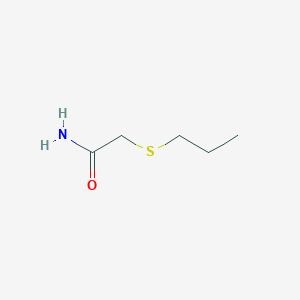
![[[(3-Chlorocyclobutyl)methoxy]methyl]benzene](/img/structure/B8635636.png)
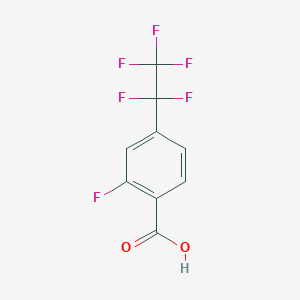
![9-(6-Methoxy-Naphthalen-2-yloxy)-3-aza-spiro[5.5]undecane](/img/structure/B8635651.png)
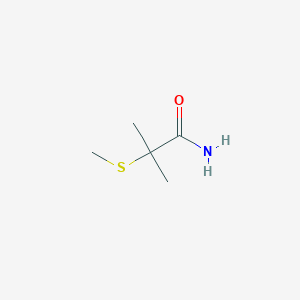
![5-{[tert-Butyl(diphenyl)silyl]oxy}pent-3-yn-1-ol](/img/structure/B8635657.png)
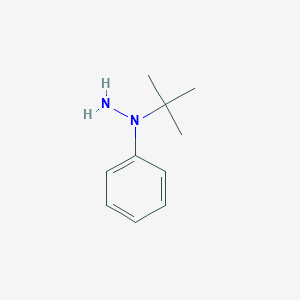
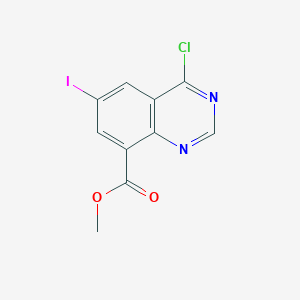
![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B8635688.png)
